N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic indole-based compound characterized by a 1-methylindole-5-carboxamide core linked via an ethyl chain to a 5-methoxyindole moiety. Its molecular formula is C₂₂H₂₂N₃O₂ (MW: 360.43 g/mol), with a logP of ~3.5, indicating moderate lipophilicity suitable for membrane permeability . This compound belongs to a broader class of indole derivatives investigated for diverse therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-10-7-15-13-17(3-5-19(15)23)21(25)22-9-12-24-11-8-16-14-18(26-2)4-6-20(16)24/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25) |
InChI Key |
OSULYFOZUJITOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carbinol derivatives .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The target compound’s 5-methoxy group improves metabolic stability compared to non-substituted analogs like N-[2-(1H-indol-3-yl)ethyl]-1H-indole-5-carboxamide .
- Pharmacological Targets: While sunitinib’s diethylaminoethyl group enables potent VEGFR inhibition, the target compound’s ethyl-carboxamide linker may favor alternative kinase interactions . Compound 15b () demonstrates that methoxy-rich indole derivatives can target tubulin, suggesting structural flexibility for diverse mechanisms .
Key Observations:
- Synthetic Routes : The target compound shares reflux conditions (e.g., DMSO/NaOEt) with fluorinated indole derivatives, but lower yields in analogs like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (37.5%) highlight challenges in optimizing indole-carboxamide coupling .
- Analytical Consistency : ¹H NMR signals for indole NH protons (δ 12.1–12.33) and aromatic protons (δ 7.0–7.7) are consistent across analogs, validating structural integrity .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide, often referred to as a derivative of the indole family, has garnered attention for its diverse biological activities. This compound is structurally related to various bioactive indole derivatives, which are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Anticancer Properties
Recent studies have highlighted the potential of indole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance anticancer activity.
Key Findings:
- Cytotoxicity : Indole derivatives have shown promising results in inhibiting the proliferation of cancer cells. For example, certain analogs have exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 and HT-29 .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2 .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Indole derivatives have been investigated for their anti-inflammatory properties.
Research Insights:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
- Potential Applications : The anti-inflammatory activity suggests potential use in treating conditions like arthritis or inflammatory bowel disease.
Neuroprotective Effects
The neuroprotective potential of indole derivatives has also been explored, particularly their ability to mitigate oxidative stress and neuronal damage.
Notable Observations:
- Oxidative Stress Reduction : Compounds with similar structures have been shown to decrease oxidative stress markers in neuronal cells, indicating a protective effect against neurodegenerative processes .
- Therapeutic Implications : This activity supports further investigation into their use for conditions like Alzheimer's disease or Parkinson's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | IC50 < 10 µM against A549 cells | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 | |
| Neuroprotective | Decreased oxidative stress markers |
Table 2: Structure Activity Relationship Insights
| Compound Structure | Activity Observed | Mechanism |
|---|---|---|
| N-[2-(5-methoxyindolyl)ethyl] | High cytotoxicity | Apoptosis induction |
| N-Methyl-N-[2-(5-methoxyindolyl)ethyl] | Moderate anti-inflammatory | Cytokine inhibition |
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the anticancer efficacy of various indole derivatives, including this compound. The compound was tested against several human cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability, supporting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Mechanisms
In a model of oxidative stress-induced neuronal damage, this compound was administered to cultured neurons. The results showed a marked decrease in cell death and oxidative stress markers compared to untreated controls, suggesting its potential application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
